Cas no 77566-27-9 (ethyl(pent-4-yn-1-yl)amine)
ethyl(pent-4-yn-1-yl)amine Chemical and Physical Properties
Names and Identifiers
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- starbld0032203
- SCHEMBL4447707
- N-ethylpent-4-yn-1-amine
- AKOS011839987
- 77566-27-9
- Ethyl(pent-4-yn-1-yl)amine
- ethyl(pent-4-yn-1-yl)amine
-
- Inchi: 1S/C7H13N/c1-3-5-6-7-8-4-2/h1,8H,4-7H2,2H3
- InChI Key: NYJNTUUPMSFHKC-UHFFFAOYSA-N
- SMILES: N(CC)CCCC#C
Computed Properties
- Exact Mass: 111.104799419g/mol
- Monoisotopic Mass: 111.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 77.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 12Ų
ethyl(pent-4-yn-1-yl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl(pent-4-yn-1-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E289296-100mg |
Ethyl(pent-4-yn-1-yl)amine |
77566-27-9 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E289296-500mg |
Ethyl(pent-4-yn-1-yl)amine |
77566-27-9 | 500mg |
$ 525.00 | 2022-06-05 | ||
| TRC | E289296-1g |
Ethyl(pent-4-yn-1-yl)amine |
77566-27-9 | 1g |
$ 815.00 | 2022-06-05 |
ethyl(pent-4-yn-1-yl)amine Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on ethyl(pent-4-yn-1-yl)amine
Ethyl(Pent-4-Yn-1-Yl)Amine: A Comprehensive Overview
Ethyl(Pent-4-Yn-1-Yl)Amine, also known by its CAS No 77566-27-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, with the molecular formula C8H13N, is a primary amine derivative characterized by its ethyl group attached to a pentynyl chain. Its structure and properties make it a valuable component in numerous applications, ranging from organic synthesis to advanced materials development.
The synthesis of ethyl(pent-4-yne-1-yllamine involves the reaction of ethylamine with an appropriate alkyne under specific conditions, often utilizing catalytic methods to ensure high yield and purity. Recent advancements in catalytic chemistry have enabled more efficient syntheses, reducing production costs and enhancing the scalability of this compound for industrial applications.
One of the most notable features of ethyl(pent-4-yne-1-yllamine is its ability to act as a precursor in the synthesis of complex organic molecules. Its reactivity is particularly advantageous in click chemistry, where it serves as a key building block for constructing bioactive compounds and functional materials. For instance, researchers have utilized this compound in the development of novel pharmaceutical agents targeting specific biological pathways.
Recent studies have highlighted the potential of ethyl(pent-4-yne-1-yllamine in the field of polymer science. By incorporating this amine into polymer backbones, scientists have created materials with enhanced mechanical properties and improved thermal stability. These findings underscore its role as a valuable monomer in the design of advanced polymers for applications in electronics and aerospace industries.
In addition to its role in material science, ethyl(pent-4-yne-1-yllamine has shown promise in catalysis. Its ability to coordinate with metal ions makes it an effective ligand in transition metal-catalyzed reactions. For example, it has been employed as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of biologically active compounds with high efficiency.
The physical properties of ethyl(pent-4-yne-1-yllamine also contribute to its versatility. With a molecular weight of approximately 125 g/mol and a boiling point around 85°C at standard pressure, it exhibits moderate volatility, making it suitable for various synthetic procedures that require controlled reaction conditions.
From an environmental perspective, ethyl(pent-4-yne-1-yllamine demonstrates moderate biodegradability under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing. Its degradation pathways involve oxidative cleavage of the alkyne group, leading to the formation of less complex organic compounds that are more readily metabolized by microorganisms.
In conclusion, ethyl(Pent-4-Yn-Yl)Amine (CAS No 77566-27-) stands out as a multifaceted compound with applications spanning organic synthesis, polymer science, and catalysis. Its unique chemical properties and reactivity continue to drive innovative research across diverse scientific disciplines, positioning it as an essential component in modern chemical toolkits.
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